molecular formula C7H12FNO3 B13062004 2-Amino-2-(4-fluorooxan-4-yl)aceticacid

2-Amino-2-(4-fluorooxan-4-yl)aceticacid

Cat. No.: B13062004
M. Wt: 177.17 g/mol
InChI Key: KORMEHWGBOJDGD-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluorooxan-4-yl)acetic acid is a fluorinated alicyclic amino acid derivative characterized by a central oxane (tetrahydrofuran) ring substituted with a fluorine atom at the 4-position and an amino-acetic acid moiety.

Properties

Molecular Formula

C7H12FNO3

Molecular Weight

177.17 g/mol

IUPAC Name

2-amino-2-(4-fluorooxan-4-yl)acetic acid

InChI

InChI=1S/C7H12FNO3/c8-7(5(9)6(10)11)1-3-12-4-2-7/h5H,1-4,9H2,(H,10,11)

InChI Key

KORMEHWGBOJDGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluorooxan-4-yl)acetic acid typically involves the reaction of 4-fluorooxan-4-yl derivatives with amino acids under controlled conditions. One common method includes the nucleophilic substitution reaction where the fluorooxan ring is introduced to the amino acid backbone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials are sourced in bulk, and the reaction parameters are fine-tuned to maximize the output while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluorooxan-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxylamine, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

2-Amino-2-(4-fluorooxan-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-2-(4-fluorooxan-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The fluorooxan ring plays a crucial role in its binding affinity and specificity, making it a valuable tool for studying molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alicyclic vs. Aromatic Derivatives

Key Compounds:
  • (R)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid Structural Feature: Cyclohexane ring with two fluorine atoms. Key Difference: The alicyclic cyclohexane ring lacks the oxygen atom present in the oxane ring, altering electronic and steric properties. Application: Used in β-lactam antibiotic derivatives due to enhanced binding to penicillin-binding proteins .
  • 2-Amino-2-(4-fluorophenyl)acetic acid Structural Feature: Aromatic phenyl ring with a para-fluorine substituent. Key Difference: The aromatic system introduces conjugation effects absent in the alicyclic oxane ring. Bioactivity: Demonstrates stronger interactions with biological targets (e.g., enzymes) due to π-π stacking capabilities .

Substituent Variations on Oxane/Phenyl Rings

Key Compounds:
  • (S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid Structural Feature: Hydroxyl group at the 2-position of a fluorinated phenyl ring. Application: Explored in chiral drug synthesis .
  • 2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid Structural Feature: Cyclopentyloxy group replaces the oxane ring. Key Difference: Bulky cyclopentyloxy substituent increases steric hindrance, reducing membrane permeability compared to the smaller oxane ring .

Halogen Substitution Patterns

Key Compounds:
  • Ethyl 2-amino-2-(3,4-difluorophenyl)acetate Structural Feature: Two fluorine atoms on an aromatic ring. Key Difference: Difluorination enhances lipophilicity and membrane interaction compared to mono-fluorinated analogs. Bioactivity: Improved pharmacokinetics in preclinical studies .
  • 2-Amino-2-(4-bromo-1H-indol-3-yl)acetic acid Structural Feature: Bromine substitution on an indole ring. Key Difference: Bromine’s larger atomic radius and polarizability alter binding kinetics compared to fluorine. Application: Investigated for anticancer activity .

Stereochemical Variations

Key Compounds:
  • (R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride Structural Feature: Methyl and fluorine substituents on an aromatic ring. Key Difference: Enantiomeric configuration (R vs. S) influences chiral recognition in enzyme binding. Bioactivity: Shows distinct antimicrobial efficacy compared to its (S)-enantiomer .
  • (S)-2-Amino-2-(oxolan-3-yl)acetic acid Structural Feature: Oxane ring with substituents at the 3-position. Key Difference: Positional isomerism of the oxane ring substituent (3- vs. 4-position) affects ring conformation and stability. Application: Studied for enzyme modulation in metabolic pathways .

Comparative Data Table

Compound Name Molecular Formula Key Structural Feature Bioactivity/Application
2-Amino-2-(4-fluorooxan-4-yl)acetic acid C₇H₁₀FNO₃ 4-Fluorooxane ring Potential metabolic stability
2-Amino-2-(4-fluorophenyl)acetic acid C₈H₈FNO₂ Para-fluorophenyl ring Enzyme inhibition
(S)-2-Amino-2-(oxolan-3-yl)acetic acid C₆H₁₁NO₃ 3-Substituted oxane ring Chiral drug intermediate
Ethyl 2-amino-2-(3,4-difluorophenyl)acetate C₁₀H₁₁F₂NO₂ Difluorinated aromatic ring Enhanced lipophilicity

Research Findings and Trends

  • Fluorine’s Role: Fluorination in alicyclic systems (e.g., oxane) improves metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Steric Effects : Bulky substituents (e.g., cyclopentyloxy) reduce membrane permeability, while smaller rings (e.g., oxane) balance rigidity and permeability .
  • Chiral Specificity : Enantiomeric forms exhibit divergent biological activities, emphasizing the need for stereochemical control in synthesis .

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